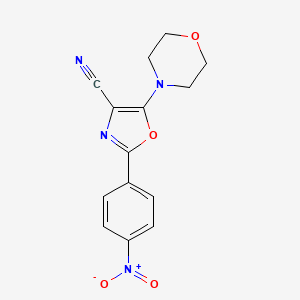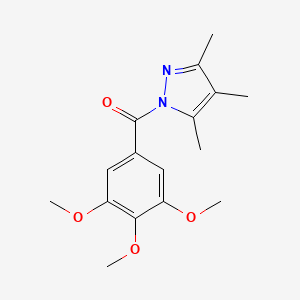
N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- The synthesis of compounds similar to N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide often involves oxidative coupling processes. For example, Song et al. (2010) demonstrated the synthesis of polycyclic amides through Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes, which could potentially be applied to the synthesis of N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide (Song et al., 2010).
Molecular Structure Analysis
- An X-ray study by Zablotskaya et al. (2013) on similar benzamide derivatives revealed specific conformational features that could be relevant for understanding the molecular structure of N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide (Zablotskaya et al., 2013).
Chemical Reactions and Properties
- Research on similar benzamide compounds has shown a range of chemical reactions and properties. For example, Xu et al. (2005) investigated compounds with similar structures, highlighting their potential in binding to specific receptors, which indicates their chemical reactivity (Xu et al., 2005).
Physical Properties Analysis
- The physical properties of benzamide derivatives have been studied by various researchers. For instance, Zhi (2010) investigated the crystal structure and physical characteristics of a related compound, providing insights into its stability and molecular interactions (Zhi, 2010).
Chemical Properties Analysis
- The chemical properties of benzamides, including their reactivity and potential applications in medicinal chemistry, have been a subject of research. For example, Wu et al. (2017) conducted studies on the synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation, which might be applicable to the chemical properties analysis of N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide (Wu et al., 2017).
properties
IUPAC Name |
2-(8-methoxyquinolin-5-yl)-N,N-di(propan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15(2)25(16(3)4)23(26)20-10-7-6-9-17(20)18-12-13-21(27-5)22-19(18)11-8-14-24-22/h6-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVVKPUIBJVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-2-(8-methoxyquinolin-5-YL)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]acetic acid](/img/structure/B5676251.png)
![(3R*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5676259.png)


![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)

![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)